molecular formula C20H22N6O2 B10913473 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913473
M. Wt: 378.4 g/mol
InChI Key: BLRVUUZOQOHZIA-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrazole Intermediate

      Starting Materials: 1-ethyl-1H-pyrazole-5-carbaldehyde.

      Reaction Conditions: The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding amine.

  • Preparation of Pyridine Intermediate

      Starting Materials: 2-furylboronic acid and 2-chloro-3,4-dimethylpyridine.

      Reaction Conditions: A Suzuki coupling reaction is performed using a palladium catalyst to form the desired pyridine derivative.

  • Coupling Reaction

      Starting Materials: The pyrazole amine and the pyridine derivative.

      Reaction Conditions: The two intermediates are coupled using a carboxylation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple steps with precision.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Amines or alcohols depending on the site of reduction.

    Substitution Products: Various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-5-26-14(8-9-21-26)12-24(3)20(27)15-11-16(17-7-6-10-28-17)22-19-18(15)13(2)23-25(19)4/h6-11H,5,12H2,1-4H3

InChI Key

BLRVUUZOQOHZIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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